2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane
Description
Properties
CAS No. |
52779-77-8 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-8-9(4-3-5-10(8)12)11(2)13-6-7-14-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
YVKZFPQNSQIIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2(OCCO2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
Acid-Catalyzed Acetalization
A widely employed method for preparing 1,3-dioxolane derivatives is the acid-catalyzed reaction of aromatic aldehydes with diols. According to a patent describing related dioxolane syntheses, acidic catalysts such as hydrochloric acid, sulfuric acid, or hydrogen bromide are preferred to promote the cyclization efficiently. The reaction is typically carried out in aqueous or organic solvents at moderate temperatures (50–60 °C), yielding the cyclic acetal with high purity and yields ranging from 85% to 99% as measured by HPLC.
Photocatalytic Synthesis of 1,3-Dioxolanes
An alternative advanced method involves photocatalytic synthesis using iron(III) chloride hexahydrate and sodium nitrite under UV irradiation. This method facilitates the formation of cyclic acetals, including 1,3-dioxolanes, by photoactivation in the presence of primary alcohols and diols. The reaction is conducted in a quartz reactor with a mercury lamp (250 W) providing UV and visible light. Reaction times range from 6 to 24 hours at controlled temperatures (20–50 °C). Post-reaction, the product is extracted and purified by fractional distillation.
Palladium-Catalyzed Cross-Coupling for Precursor Preparation
For the preparation of brominated aromatic precursors bearing the dioxolane moiety, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed. For example, 3-bromobenzofuran derivatives with a dioxolane substituent have been synthesized by coupling 3-bromobenzofuran with boronate esters of dioxolane-protected aldehydes in the presence of Pd2(dba)3·CHCl3, phosphine ligands, and bases such as K3PO4 at elevated temperatures (120 °C). These reactions yield the desired cyclization precursors in yields of 70–86% after chromatographic purification.
Detailed Experimental Data and Reaction Outcomes
Acid-Catalyzed Cyclization (From Patent Data)
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Aqueous hydrochloric acid preferred | Efficient cyclization |
| Temperature | 50–60 °C | Optimal for reaction rate |
| Reaction time | 1–8 hours | Complete conversion |
| Solvent | DMSO, toluene, water | Phase separation and purification |
| Yield | 90–99% (HPLC purity 85–95%) | High yield and purity |
| Product isolation | Solvent distillation under vacuum | Solid product obtained |
Spectral data for related compounds show characteristic NMR and mass spectra confirming structure, e.g., LC-MS m/z [M+H]+ = 282, GC-MS molecular ion peak at 281.
Photocatalytic Synthesis Parameters
| Parameter | Conditions | Remarks |
|---|---|---|
| Catalyst | FeCl3·6H2O (6.3 mmol), sodium nitrite (6.3 mmol) | Photocatalytic system |
| Solvent | Primary alcohols (methanol, ethanol) | Reaction medium |
| Diol | Ethylene glycol, 1,4-butanediol, 1,5-pentanediol | Source of dioxolane ring |
| Light source | Mercury lamp, 250 W | UV and visible light |
| Temperature | 20–50 °C | Controlled via water layer |
| Reaction time | 6–24 hours | Time depends on substrate |
| Work-up | Extraction with ethyl ether, drying, distillation | Purification by fractional distillation |
| Yield | ~67% (for 2-methyl-1,3-dioxolane) | Moderate yield |
This method offers a green and efficient route for cyclic acetal formation under mild conditions.
Suzuki-Miyaura Cross-Coupling for Precursor Synthesis
| Reagents and Conditions | Outcome |
|---|---|
| 3-Bromobenzofuran (1.0 mmol), boronate ester (1.1 mmol) | Formation of dioxolane-substituted aromatic compound |
| Catalyst: Pd2(dba)3·CHCl3 (13 μmol), PPh3 (50 μmol) | Efficient coupling |
| Base: K3PO4 (5.98 mmol) | Promotes transmetalation |
| Solvent: dioxane/H2O | Reaction medium |
| Temperature: 120 °C | Elevated for reaction kinetics |
| Time: 13 hours | Complete conversion |
| Purification: silica gel chromatography | Pure product isolated |
| Yield: ~70% | Good yield |
NMR and IR spectral data confirm the structure of the products, consistent with literature reports.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid-Catalyzed Acetalization | Aromatic aldehyde, diol, HCl or H2SO4, 50–60 °C | 90–99 | High purity, widely used industrially |
| Photocatalytic Synthesis | FeCl3·6H2O, sodium nitrite, UV light, 20–50 °C, 6–24 h | ~67 | Mild conditions, green chemistry approach |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3·CHCl3, PPh3, K3PO4, 120 °C, 13 h | ~70 | For precursor synthesis with dioxolane |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane, 2-(3-amino-2-methylphenyl)-2-methyl-1,3-dioxolane, and 2-(3-mercapto-2-methylphenyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(3-carboxy-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-formyl-2-methylphenyl)-2-methyl-1,3-dioxolane.
Reduction Reactions: Products include 2-(3-methyl-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Brominated 1,3-Dioxolane Derivatives
Key Observations :
- Bromine Position : Bromine at the para position (e.g., 2-(4-bromobenzyl)-2-methyl-1,3-dioxolane) facilitates nucleophilic aromatic substitution or metal-catalyzed coupling, whereas meta-substituted bromine (e.g., 3-bromo-4-fluorophenyl derivatives) may alter electronic density and steric accessibility .
- Methyl Groups : Methyl substituents on the dioxolane ring (e.g., 2-methyl-1,3-dioxolane derivatives) enhance steric protection of the acetal group, improving stability under acidic conditions .
Insights :
- Organometallic Approaches: Lithium-halogen exchange (e.g., n-BuLi with bromobenzyl precursors) is a common strategy for generating aryl lithium intermediates, enabling sulfonylation or alkylation .
- Solvent Effects : Polar aprotic solvents like DMF enhance reaction efficiency in nucleophilic substitutions (e.g., methoxylation in ) .
Remarks :
Biological Activity
The compound 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane is a member of the dioxolane family, characterized by a unique structural framework that includes a bromo-substituted aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.1 g/mol. The presence of the dioxolane ring contributes to its chemical reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.1 g/mol |
| Functional Groups | Dioxolane ring, bromo-substituted phenyl |
| Potential Biological Targets | Enzymes, receptors involved in disease pathways |
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dioxolanes have shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 μg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For example, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. These interactions can lead to modulation of key biochemical pathways involved in disease progression.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial activity of several dioxolane derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of resistant bacterial strains effectively. The study highlighted the importance of structural modifications in enhancing biological activity.
Study on Anticancer Properties
A comprehensive investigation into the anticancer properties was conducted using mouse models inoculated with MDA-MB-231 cells. The treatment with a structurally analogous compound resulted in significant inhibition of lung metastasis compared to control groups. The findings underscored the therapeutic potential of dioxolane derivatives in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
